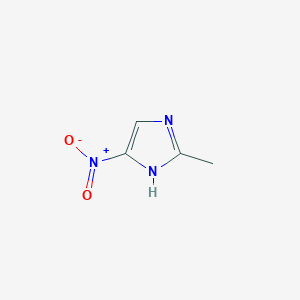

2-Methyl-5-nitroimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYTTYVSDVWNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061010 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-23-1, 88054-22-2, 100215-29-0 | |

| Record name | 2-Methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole, 2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-5-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Central Role of 2-Methyl-5-nitroimidazole in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroimidazole

This compound (CAS 696-23-1) is a pivotal chemical intermediate, primarily recognized for its role as the direct precursor to a class of essential antimicrobial drugs.[1] Its molecular architecture, featuring a nitro group at the 5-position of the 2-methylimidazole ring, is the cornerstone for the biological activity of 5-nitroimidazole pharmaceuticals.[2][3] These drugs, including the widely used metronidazole, tinidazole, and ornidazole, are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2][4] The synthesis of this intermediate is a critical process in the pharmaceutical industry, demanding high efficiency, safety, and purity to ensure the quality of the final active pharmaceutical ingredients (APIs).[4] This guide provides a detailed examination of the predominant synthesis pathway for this compound, its underlying reaction mechanism, and practical experimental considerations for laboratory and industrial applications.

Primary Synthesis Pathway: Electrophilic Nitration of 2-Methylimidazole

The most established and industrially practiced method for synthesizing this compound is the direct nitration of 2-methylimidazole.[5][6] This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the imidazole ring.

Core Reaction and Reagents

The transformation is typically achieved by treating 2-methylimidazole with a potent nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5][7]

-

2-Methylimidazole: The starting heterocyclic compound, which provides the core ring structure.

-

Nitric Acid (HNO₃): The source of the nitro group.

-

Sulfuric Acid (H₂SO₄): Acts as a catalyst. Its primary function is to protonate nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9] The presence of sulfuric acid is crucial for the reaction to proceed at a practical rate.

The overall reaction can be visualized as follows:

The Reaction Mechanism: A Stepwise Exploration

The nitration of 2-methylimidazole follows the well-established mechanism for electrophilic aromatic substitution. The process can be broken down into three fundamental steps.

Step 1: Generation of the Nitronium Ion (Electrophile)

The reaction is initiated by the interaction between sulfuric acid and nitric acid. Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. This protonated intermediate is unstable and readily loses a molecule of water to form the nitronium ion (NO₂⁺), a potent electrophile.[9][10]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich imidazole ring of 2-methylimidazole attacks the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex.[7][10] The substitution preferentially occurs at the C4 or C5 position, as attack at the C2 position is electronically disfavored. The presence of the methyl group at C2 further directs the incoming electrophile to the C5 position.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bonded to the new nitro group. This deprotonation step restores the stable aromatic π-system of the imidazole ring, yielding the final product, this compound.[9]

Experimental Parameters and Process Optimization

The efficiency and safety of the nitration process are highly dependent on carefully controlled reaction conditions. Variations in temperature, acid concentration, and reaction time can significantly impact the yield and purity of the product.

The reaction is highly exothermic, and precise temperature control is critical to prevent runaway reactions and the formation of byproducts.[11] Different protocols report a range of operating temperatures, from low temperatures (below 30°C) requiring constant cooling to higher temperatures (up to 130°C), which can increase reaction rates but also elevate corrosion and safety risks.[5] A two-stage temperature approach, with a lower initial temperature followed by an increase, has been proposed to control the reaction safely while ensuring completion.[11]

| Method | Reagents | Temperature | Yield | Key Observations | Reference |

| Classical Method | Conc. HNO₃, Conc. H₂SO₄, Na₂SO₄ | 130-132 °C | 63-66% | High temperature increases corrosiveness. | [5][11] |

| Low-Temp Method | 86-92% H₂SO₄, 64-72% HNO₃ | < 30 °C, then raised to 40 °C | 55-91% | Requires significant energy for constant cooling. | [5] |

| Acetic Anhydride | 98% HNO₃, 96% H₂SO₄, Acetic Anhydride | 18-20 °C | 90% | Utilizes highly concentrated acids. | [5] |

| Nitrate Salt Method | NaNO₃, H₂SO₄ | 130-140 °C | 95% | Reaction proceeds more smoothly than with nitric acid. | [12][13] |

| Safety-Inhibited | Conc. HNO₃, Conc. H₂SO₄ | Cooled, then reflux | ~70-77% | Uses the reaction product itself as a deterrent to control reaction velocity. | [11] |

Validated Experimental Protocol

The following protocol is a synthesized representation based on common laboratory procedures for the nitration of 2-methylimidazole.

Materials:

-

2-methylimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (65-70%)

-

Ammonia solution (25%)

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Preparation of the Nitrating Mixture: In the three-neck flask equipped with a stirrer and thermometer, carefully add a pre-determined volume of concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid in an ice bath to below 10°C with continuous stirring.

-

Addition of 2-Methylimidazole: Slowly add solid 2-methylimidazole to the cooled sulfuric acid in small portions, ensuring the temperature does not exceed 20-30°C. Continue stirring until all the solid has dissolved.

-

Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise from the dropping funnel. Maintain the reaction temperature below 30°C throughout the addition using the ice bath. The reaction is highly exothermic, and careful control is paramount.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20-40°C) for several hours (typically 3-4 hours) to ensure the reaction goes to completion.[5]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice or into cold water. This will dilute the acid and cause the product to precipitate.

-

Neutralization: Slowly neutralize the acidic solution with a 25% ammonia solution until the pH reaches 6.5-7.0.[5][11] This step should be performed in a well-ventilated fume hood and with cooling, as the neutralization is also exothermic. A bright yellow or off-white precipitate of this compound will form.[11]

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acids and salts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2-methylimidazole is a robust and well-understood process, fundamental to the production of essential nitroimidazole-based therapeutics. Mastery of this synthesis requires a deep understanding of the electrophilic aromatic substitution mechanism and meticulous control over experimental parameters, particularly temperature. While the use of strong, corrosive acids necessitates stringent safety protocols, the pathway remains the most viable and efficient route to this critical pharmaceutical intermediate. Ongoing research continues to refine this process, seeking to enhance yields, improve safety profiles, and minimize environmental impact, ensuring a stable supply of this life-saving class of drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 9. youtube.com [youtube.com]

- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 12. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitroimidazole

Introduction

2-Methyl-5-nitroimidazole is a pivotal heterocyclic organic compound, serving as a critical intermediate in the synthesis of various nitroimidazole-based pharmaceuticals.[1][2][3] Its chemical architecture, featuring an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position, dictates its reactivity and biological activity. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering insights for researchers, scientists, and professionals engaged in drug development. Understanding these fundamental characteristics is paramount for optimizing synthesis, formulation, and analytical methodologies.

Chemical and Physical Identity

This compound is a C-nitro compound and a member of the imidazoles.[2][4][5] It is also known by several synonyms, including menidazole, and is recognized as an impurity of metronidazole and tinidazole.[6][7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [6][9][10] |

| Molecular Weight | 127.10 g/mol | [6][9][10] |

| Appearance | White to pale yellow or creamish-white to cream-colored crystalline powder. | [6][9][11] |

| CAS Number | 696-23-1, 88054-22-2 | [5][6][10] |

Structural Elucidation and Spectroscopic Profile

The structural integrity of this compound can be unequivocally confirmed through various spectroscopic techniques. These methods are not only crucial for identification but also for assessing purity and studying molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR spectrum would characteristically show signals corresponding to the methyl protons, the imidazole ring proton, and the N-H proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 127.038176 g/mol .[12]

Infrared (IR) and UV-Visible Spectroscopy

IR spectroscopy reveals the presence of key functional groups, such as the N-H, C-H, C=N, and the characteristic asymmetric and symmetric stretches of the nitro group. UV-Visible spectroscopy can be utilized for quantitative analysis, with a detection wavelength often set around 310 nm in HPLC methods.[13]

A summary of available spectral data can be found in public databases such as PubChem.[5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in pharmaceutical synthesis and development.

Melting Point

The melting point of this compound is a key indicator of its purity. There is some variability in the reported values, which may be attributed to different polymorphic forms or measurement conditions. Reported melting points range from 179°C to 255°C.[4][6][9][10][11][14] A commonly cited range is 251-255°C.[6][10]

Solubility Profile

The solubility of a compound is critical for its reaction kinetics, purification, and formulation. This compound exhibits the following solubility characteristics:

-

Water : Sparingly soluble.[9]

-

Organic Solvents :

-

Aqueous Solutions : Easily soluble in diluted acids and alkalis.[2][3][4][14]

This differential solubility is a key factor in its separation and purification processes.[11]

Acidity/Basicity (pKa)

This compound is described as being weakly basic.[11] One source reports a pKa of 1.64.[11] The imidazole ring possesses both acidic (N-H proton) and basic (unprotonated nitrogen) characteristics, influencing its behavior in different pH environments.

Stability and Degradation

This compound is generally stable under normal storage conditions.[11][16][17] However, it is important to avoid certain conditions to prevent degradation:

-

Hazardous Decomposition Products : Under fire conditions, it can decompose to form nitrogen oxides, carbon monoxide, and carbon dioxide.[16][17]

Studies on related nitroimidazoles like ornidazole have shown degradation under alkaline conditions, high acidic conditions, oxidative stress, and in the presence of light in acidic conditions.[13]

Experimental Protocols: Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory compliance. The following section outlines standardized experimental workflows.

Protocol 1: Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

Finely powder a small sample of this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range is the melting point.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound CAS#: 88054-22-2 [m.chemicalbook.com]

- 3. This compound | 88054-22-2 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. This compound | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Certified Reference Material at Best Price, High Purity 99% [nacchemical.com]

- 7. Buy this compound | 696-23-1 [smolecule.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. amzole.com [amzole.com]

- 10. 2-Methyl 5-nitro imidazole, 99% | 88054-22-2 | Ottokemi™ [ottokemi.com]

- 11. This compound Chemical Properties, Uses, Safety Data & Supplier China | Pharmaceutical Intermediate Expert [quinoline-thiophene.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. 88054-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. pharmacopoeia.com [pharmacopoeia.com]

- 16. This compound | CAS#:88054-22-2 | Chemsrc [chemsrc.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

The Core Mechanism of Action of 2-Methyl-5-nitroimidazole Derivatives: A Technical Guide

Introduction

2-Methyl-5-nitroimidazole derivatives represent a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1] Metronidazole, the prototypical compound of this class, has been a clinical mainstay for decades.[2] These compounds are prodrugs, meaning they are administered in an inactive form and require bioactivation within the target organism to exert their cytotoxic effects.[3][4][] This guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of these critical therapeutic agents, intended for researchers, scientists, and professionals in drug development.

The defining characteristic of susceptible organisms is their anaerobic or microaerophilic metabolism, which provides the unique low-redox environment necessary for the activation of the 5-nitroimidazole core.[][6] This selective activation is the key to their therapeutic window, minimizing toxicity to the aerobic cells of the host.

Reductive Activation: The Catalyst for Cytotoxicity

The journey from an inert prodrug to a potent cytotoxic agent begins with the reduction of the nitro group at the C5 position of the imidazole ring.[3][7] This process is critically dependent on the low intracellular redox potential maintained by anaerobic and microaerophilic organisms.[8]

Key Enzymatic Players

Several key enzymes with sufficiently low redox potentials can donate electrons to the nitroimidazole, initiating the activation cascade. The primary systems involved are:

-

Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is a central player in the energy metabolism of many anaerobic organisms.[9][10] It catalyzes the oxidative decarboxylation of pyruvate, transferring electrons to ferredoxin.[9]

-

Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron shuttle.[6] Reduced ferredoxin possesses a redox potential low enough to efficiently reduce the nitro group of this compound derivatives, a critical step in their activation.[4][9]

-

Other Reductases: While the PFOR/ferredoxin system is paramount, other enzymes such as flavin-dependent nitroreductases and thioredoxin reductase have also been implicated in the activation process, particularly in certain organisms or as alternative pathways.[11][12][13]

The initial one-electron reduction of the nitro group results in the formation of a highly reactive nitro radical anion.[14][15] This is a pivotal and often rate-limiting step in the activation process.

The "Futile Cycling" Phenomenon

In the presence of molecular oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, with the concomitant production of superoxide radicals.[3][16] This "futile cycling" prevents the accumulation of toxic downstream metabolites and is a primary reason for the lack of efficacy of these drugs against aerobic organisms.[3][16]

Diagram 1: Reductive Activation Pathway of this compound

Caption: Reductive activation cascade of this compound derivatives.

Molecular Targets and Mechanisms of Cytotoxicity

Once formed, the reactive nitrogen intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives, are highly cytotoxic.[15][17] Their primary cellular target is DNA.[17][18][19]

Interaction with DNA

The interaction of these reactive species with DNA leads to a variety of damaging events:

-

DNA Strand Breaks: The reactive intermediates can directly cause single- and double-strand breaks in the DNA backbone.[18][20]

-

Loss of Helical Structure: Binding of the activated drug to DNA disrupts its helical structure, impairing its function as a template for replication and transcription.[17][18]

-

Base Modification: Covalent adduction to DNA bases can occur, leading to mutations and loss of genetic integrity.[21][22] Studies have shown varying reactivity with different DNA bases.[21][22]

This extensive DNA damage ultimately triggers cell death.[16][17]

Table 1: Effects of Reduced Metronidazole on DNA Properties

| Property | Observation | Implication | Reference |

| Viscosity | Decreased | Loss of helical structure, strand breakage | [18] |

| Thermal Hyperchromicity | Decreased | Destabilization of the DNA double helix | [18] |

| Renaturation | Inhibited | Impaired re-annealing of DNA strands | [18] |

| DNAase I Hydrolysis | Altered oligonucleotide length | Modification of DNA structure affecting enzyme recognition | [18] |

Mechanisms of Resistance

The emergence of resistance to this compound derivatives is a growing clinical concern.[4] Resistance is most commonly associated with impaired drug activation.[23][24]

Key Resistance Strategies

Organisms have evolved several mechanisms to circumvent the cytotoxic effects of these drugs:

-

Decreased Reductive Activation: This is the most prevalent mechanism.[24][25] Downregulation or mutation of the genes encoding for PFOR or ferredoxin reduces the cell's ability to activate the prodrug.[11][25]

-

Altered Electron Transport: Changes in other components of the electron transport chain can also lead to a less negative intracellular redox potential, thereby hindering drug reduction.[8]

-

Increased Oxygen Scavenging: Some resistant strains exhibit enhanced oxygen detoxification capabilities. This promotes futile cycling and prevents the accumulation of toxic reduced intermediates.[26]

-

Drug Efflux: Although less common, increased expression of efflux pumps that actively remove the drug from the cell has been reported.[4]

-

DNA Repair: Upregulation of DNA repair pathways can help to mitigate the damage caused by the activated drug.[26]

-

Drug Inactivation by nim Genes: In some bacteria, the presence of nim genes, which encode for nitroimidazole reductases, can lead to resistance.[7][27] These enzymes catalyze a two-electron reduction of the nitro group to a non-toxic amino derivative, effectively inactivating the drug.[7][27]

Diagram 2: Overview of Resistance Mechanisms

Caption: Key mechanisms of resistance to this compound derivatives.

Experimental Methodologies for Studying the Mechanism of Action

A variety of experimental techniques are employed to investigate the mechanism of action of this compound derivatives.

Protocol: Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[28]

Objective: To quantify DNA damage in target cells following exposure to a this compound derivative under anaerobic conditions.

Methodology:

-

Cell Culture and Treatment:

-

Culture the target anaerobic or microaerophilic cells to the mid-logarithmic phase.

-

Expose the cells to various concentrations of the this compound derivative in an anaerobic chamber for a defined period. Include a vehicle control.

-

-

Cell Harvesting and Embedding:

-

Harvest the cells and resuspend them in ice-cold PBS.

-

Mix a small aliquot of the cell suspension with low-melting-point agarose.

-

Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

-

Apply an electric field to facilitate the migration of fragmented DNA from the nucleus, forming a "comet tail".[28]

-

-

Neutralization and Staining:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment. An increased tail moment is indicative of greater DNA damage.[29]

-

Diagram 3: Experimental Workflow for Comet Assay

Caption: A streamlined workflow for the alkaline comet assay to assess DNA damage.

Conclusion

The antimicrobial activity of this compound derivatives is a complex, multi-step process that is intrinsically linked to the unique metabolic environment of anaerobic and microaerophilic organisms. The reductive activation of the nitro group is the critical initiating event, leading to the generation of highly reactive nitrogen species that inflict lethal damage upon the cell's primary macromolecule, DNA. A thorough understanding of this mechanism, from the enzymatic players in the activation cascade to the molecular nature of the DNA lesions, is essential for the rational design of new derivatives and for developing strategies to combat the growing threat of clinical resistance. Continued research into the nuances of these pathways will be pivotal in sustaining the therapeutic utility of this important class of antimicrobial agents.

References

- 1. nbinno.com [nbinno.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Redox Basis for Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 18. PlumX [plu.mx]

- 19. The interaction of reduced metronidazole with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metronidazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 21. The interaction of reduced metronidazole with DNA bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evidence for the direct interaction of reduced metronidazole derivatives with DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. | Semantic Scholar [semanticscholar.org]

- 24. Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 28. championsoncology.com [championsoncology.com]

- 29. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Potent Antimicrobial: A Technical History of 2-Methyl-5-nitroimidazole

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2-Methyl-5-nitroimidazole, a pivotal chemical intermediate in the synthesis of the renowned antimicrobial agent, metronidazole. Delving into the historical context of its emergence, this paper details the scientific underpinnings of its synthesis, its physicochemical properties, and the elucidation of its mechanism of action. Through a combination of historical narrative, detailed experimental protocols, and visual representations of its chemical and biological pathways, this guide serves as an authoritative resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document underscores the enduring significance of this compound, tracing its journey from a laboratory novelty to a cornerstone in the arsenal against anaerobic and protozoal infections.

Introduction: The Dawn of Nitroimidazoles

The story of this compound is intrinsically linked to the broader history of nitroimidazole-based chemotherapy. The journey began in the 1950s, a "golden era" of antibiotic discovery, where researchers were actively screening natural products for antimicrobial properties. In 1953, a Japanese team led by K. Maeda isolated a compound with antibacterial activity from Nocardia mesenterica, which was later identified as 2-nitroimidazole and named Azomycin.[1] This discovery sparked significant interest in the therapeutic potential of the nitroimidazole scaffold.

It was in the laboratories of the French pharmaceutical company Rhône-Poulenc that the next chapter of this story unfolded. Driven by the need for effective treatments against parasitic infections, a team of scientists, including C. Cosar and L. Julou, embarked on the synthesis and evaluation of a series of nitroimidazole derivatives.[2][3] This research culminated in the development of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, which would later be known as metronidazole.[4] The immediate precursor to this groundbreaking drug was this compound. While the exact date of its first synthesis is not precisely documented, it is evident that its creation was a critical and deliberate step in the successful development of metronidazole in the late 1950s.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and research.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [7] |

| Molecular Weight | 127.10 g/mol | [7] |

| Appearance | White to pale yellow crystalline powder | [] |

| Melting Point | Approximately 160-163 °C | [] |

| Solubility | Slightly soluble in ethanol; easily soluble in diluted acid and alkali. Limited solubility in non-polar organic solvents. | [9][10] |

| pKa | 1.64 | [] |

Synthesis of this compound: A Two-Step Journey

The synthesis of this compound is a well-established two-step process that begins with the formation of the 2-methylimidazole ring, followed by its nitration.

Step 1: Synthesis of 2-Methylimidazole

The most common and historically significant method for synthesizing 2-methylimidazole is the Radziszewski imidazole synthesis . This reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.[11]

Experimental Protocol: Radziszewski Synthesis of 2-Methylimidazole

-

Reaction Setup: In a suitable reaction vessel, a solution of aqueous glyoxal is prepared.

-

Reagent Addition: Under controlled temperature and pressure, aqueous ammonia and acetaldehyde are slowly added to the glyoxal solution.[1]

-

Reaction Conditions: The reaction mixture is typically heated and stirred for several hours to ensure complete condensation and ring formation.[12]

-

Work-up and Isolation: After the reaction is complete, water and unreacted volatiles are removed under reduced pressure. The resulting crude product is then purified by crystallization or distillation to yield 2-methylimidazole.[1][12]

Caption: Radziszewski synthesis of 2-methylimidazole.

Step 2: Nitration of 2-Methylimidazole

The second crucial step is the nitration of the 2-methylimidazole ring to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[13]

Experimental Protocol: Nitration of 2-Methylimidazole

-

Nitrating Mixture: A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, with cooling to control the exothermic reaction.

-

Addition of 2-Methylimidazole: 2-Methylimidazole is slowly added to the nitrating mixture while maintaining a low temperature to prevent runaway reactions.[]

-

Reaction Conditions: The reaction mixture is stirred for a specified period, often with a gradual increase in temperature to ensure complete nitration.[13]

-

Work-up and Isolation: The reaction mixture is then carefully quenched by pouring it onto ice. The pH of the solution is adjusted with a base (e.g., ammonia) to precipitate the this compound.[13] The solid product is then filtered, washed with water, and dried.

Caption: Nitration of 2-methylimidazole.

The Biological Significance: Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles, including drugs derived from this compound, is a result of a fascinating and selective mechanism of action that targets anaerobic organisms.

This compound itself exhibits antimicrobial properties, but its primary role is as a precursor to more potent drugs like metronidazole.[][15] The mechanism of action for these 5-nitroimidazole compounds is as follows:

-

Prodrug Activation: 5-nitroimidazoles are prodrugs, meaning they are inactive until they are metabolized within the target organism.[5][16]

-

Selective Reduction: In anaerobic bacteria and protozoa, low-redox-potential electron-transport proteins (like ferredoxin) donate electrons to the nitro group of the imidazole ring. This reduction is a critical activation step that does not occur in aerobic cells, which lack these specific low-redox-potential proteins.[5][]

-

Formation of Cytotoxic Intermediates: The reduction of the nitro group generates a series of highly reactive, short-lived cytotoxic intermediates, including nitroso radicals.[5][16]

-

DNA Damage: These reactive intermediates can covalently bind to and disrupt the helical structure of microbial DNA, leading to strand breaks and ultimately, cell death.[][16]

Caption: Mechanism of action of 5-nitroimidazoles.

Conclusion: An Enduring Legacy

The discovery and development of this compound represent a significant milestone in the history of medicinal chemistry. While often viewed as a mere intermediate, its synthesis was the gateway to the creation of metronidazole, a drug that has had a profound impact on the treatment of anaerobic and protozoal infections for over six decades. The elegant simplicity of its synthesis and the selective and potent mechanism of action of its derivatives continue to make the 5-nitroimidazole scaffold a subject of ongoing research and development. This technical guide serves to illuminate the foundational importance of this compound, providing researchers and scientists with a deeper appreciation of its history and a practical understanding of its chemistry and biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

- 3. Treatment of Trichomoniasis with Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The activity of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (R. P. 8823) against experimental Trichomonas vaginalis infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. RHONE-POULENCE S.A. AND ANOTHER vs. GHANA NATIONAL TRADING CORPORATION [1972]DLHC2419 [dennislawgh.com]

- 7. researchgate.net [researchgate.net]

- 9. Synthesis of metronidazole from ethylenediamine | Semantic Scholar [semanticscholar.org]

- 10. Solid phase synthesis of a metronidazole oligonucleotide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 12. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 13. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 15. academic.oup.com [academic.oup.com]

- 16. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

The 2-Methyl-5-Nitroimidazole Scaffold: A Comprehensive Guide to its Structural Analogs and Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Enduring Legacy and Untapped Potential of a Privileged Scaffold

The journey of the nitroimidazole scaffold in medicine began with the discovery of azomycin, a 2-nitroimidazole, from Nacardia mesenterica in 1953.[1] This discovery paved the way for the synthesis of its 5-nitro isomer, Metronidazole, which demonstrated potent activity against the protozoan Trichomonas vaginalis and was later found to be highly effective against anaerobic bacteria.[1][] For decades, 2-methyl-5-nitroimidazoles, including metronidazole, tinidazole, and secnidazole, have been the cornerstone for treating infections caused by anaerobic protozoa and bacteria.[3][4][5][6] Their success lies in a unique mechanism of action: they are prodrugs that require reductive activation within the low-oxygen environment of these specific pathogens, a feature that confers remarkable selectivity.[][5][6][7]

However, the emergence of drug-resistant strains and concerns over potential toxicity have necessitated a renewed exploration of this chemical space.[8][9][10] This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal relationships between structure, mechanism, and therapeutic efficacy. We will dissect the core scaffold, analyze the impact of structural modifications, provide actionable synthetic protocols, and survey the expanding therapeutic landscape, from next-generation anti-infectives to hypoxia-activated anticancer agents.

Section 1: The Bio-active Core - Mechanism of Action and the Inevitability of Resistance

The biological activity of the 2-methyl-5-nitroimidazole class is intrinsically linked to its chemical structure, specifically the nitro group at the C-5 position.[][4] This moiety is not merely a substituent; it is the engine of cytotoxicity.

The Reductive Activation Pathway: A Trojan Horse Strategy

This compound derivatives are classic examples of prodrugs.[5] They are relatively inert upon administration and circulate with minimal effect on host mammalian cells. Their activation is a multi-step process contingent upon the unique metabolic machinery of anaerobic organisms.

-

Cellular Entry: The neutral, relatively lipophilic drug passively diffuses across the microbial cell membrane.[11]

-

Reductive Activation: Inside the anaerobe, the drug encounters proteins with exceptionally low redox potentials, such as Pyruvate:Ferredoxin Oxidoreductase (PFOR) and ferredoxin.[5][6][11] These enzymes, crucial for the organism's energy metabolism, donate a single electron to the 5-nitro group. This one-electron reduction is the critical activation step.

-

Generation of Cytotoxic Species: The addition of an electron transforms the nitro group into a highly reactive nitro radical anion.[5][7] This radical can undergo further reduction to generate other cytotoxic intermediates, including nitroso radicals and hydroxylamines.

-

Macromolecular Damage: These reactive species are indiscriminate in their targets. They avidly interact with and damage vital cellular macromolecules, most notably DNA. This interaction leads to a loss of helical structure and strand breakage, culminating in rapid cell death.[][5][12][13]

The selectivity of these drugs arises because the initial one-electron reduction is readily reversible in the presence of oxygen. In aerobic host cells, any formed nitro radical anion is immediately oxidized back to the parent compound, preventing the accumulation of toxic intermediates. This futile cycling is a key reason for their selective toxicity against anaerobes.[6]

References

- 1. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Metronidazole - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-1-ethanol | 443-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methyl-5-nitroimidazole: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 2-methyl-5-nitroimidazole, a crucial intermediate in the pharmaceutical industry, most notably for the production of the antibiotic metronidazole.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, self-validating experimental protocol.

Introduction

This compound is a C-nitro compound and a member of the imidazole family.[4] Its synthesis is a critical step in the manufacturing of various nitroimidazole-based drugs, which are widely used to treat infections caused by anaerobic bacteria and protozoa.[3][5] The introduction of a nitro group into the 2-methylimidazole ring is a key transformation that imparts the desired biological activity to the final drug molecules.[5] This guide will focus on the most common and industrially relevant synthesis method: the nitration of 2-methylimidazole using a mixed acid system of nitric acid and sulfuric acid.[6][7]

Reaction Mechanism and Scientific Rationale

The nitration of 2-methylimidazole is an electrophilic aromatic substitution reaction. The imidazole ring, while aromatic, is a relatively electron-rich heterocycle, making it susceptible to electrophilic attack. However, the introduction of a nitro group requires strong nitrating conditions.[6]

The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). This is achieved by the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then acts as the electrophile, attacking the 2-methylimidazole ring. The substitution predominantly occurs at the 5-position due to the directing effects of the methyl group and the nitrogen atoms in the imidazole ring.

The reaction is highly exothermic, and careful temperature control is paramount to prevent runaway reactions and the formation of undesired byproducts.[8] The use of a mixed acid system not only generates the necessary electrophile but also helps to control the reaction rate.[6]

Experimental Protocol

This protocol is based on established methods and emphasizes safety and reproducibility.[6][9]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Key Properties |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | >99% | White to off-white crystalline powder, hygroscopic.[2][10] |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Highly corrosive, strong dehydrating agent. |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Highly corrosive, strong oxidizing agent.[11][12] |

| Ice | H₂O | 18.02 | N/A | For cooling the reaction mixture. |

| Deionized Water | H₂O | 18.02 | N/A | For quenching the reaction and washing the product. |

| Ammonia Solution | NH₄OH | 35.05 | 25-30% | Used for neutralization. |

| Round-bottom flask | N/A | N/A | N/A | Reaction vessel. |

| Dropping funnel | N/A | N/A | N/A | For controlled addition of reagents. |

| Magnetic stirrer and stir bar | N/A | N/A | N/A | For efficient mixing. |

| Ice bath | N/A | N/A | N/A | For temperature control. |

| Thermometer | N/A | N/A | N/A | To monitor reaction temperature. |

| Buchner funnel and flask | N/A | N/A | N/A | For filtration. |

| Filter paper | N/A | N/A | N/A | For filtration. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-methylimidazole.

-

Acid Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. The temperature should be maintained below 20°C during this addition.

-

Cooling: Cool the resulting mixture to 0-5°C using the ice bath.

-

Nitration: Slowly add concentrated nitric acid dropwise from a dropping funnel to the cooled and stirred mixture. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C. A violent reaction can occur if the nitric acid is added too quickly.[6]

-

Reaction Progression: After the addition of nitric acid is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a 25-30% ammonia solution until the pH reaches approximately 7. The neutralization process is also exothermic and should be done in an ice bath to control the temperature.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any residual acids and inorganic salts.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a creamish-white to cream-colored powder.[13]

Safety Precautions

The synthesis of this compound involves the use of highly corrosive and reactive chemicals.[11][14] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[14]

-

Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[14]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[8] Always have an adequate cooling bath ready.

-

Acid Handling: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[12] Handle with extreme care and have appropriate spill kits available.

-

Quenching and Neutralization: The quenching and neutralization steps are also exothermic. Perform these steps slowly and with adequate cooling.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The reported melting point of this compound is in the range of 251-255°C.[15][16]

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon atoms in the molecule.

-

FT-IR: The infrared spectrum should show characteristic absorption bands for the N-H, C-H, C=N, and NO₂ functional groups.

-

-

Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can reliably synthesize this important pharmaceutical intermediate. The successful synthesis and characterization of this compound are foundational for the subsequent development of life-saving nitroimidazole-based drugs.

References

- 1. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chembk.com [chembk.com]

- 11. ehs.washington.edu [ehs.washington.edu]

- 12. ehs.com [ehs.com]

- 13. amzole.com [amzole.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 2-Methyl 5-nitro imidazole, 99% | 88054-22-2 | Ottokemi™ [ottokemi.com]

- 16. 2-甲基-4(5)-硝基咪唑 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

Application Note & Protocol: Quantitative Analysis of 2-Methyl-5-nitroimidazole

Abstract and Introduction

2-Methyl-5-nitroimidazole (2-M-5-NI), with CAS number 696-23-1, is a critical organic compound characterized by a five-membered imidazole ring substituted with a methyl group at the second position and a nitro group at the fifth.[1] This structure is foundational to the 5-nitroimidazole class of antimicrobials, which are extensively used against anaerobic bacteria and protozoa.[2] 2-M-5-NI serves as a key intermediate in the synthesis of widely used drugs such as metronidazole and dimetridazole and is also classified as an impurity in others, for instance, Tinidazole (Tinidazole EP Impurity A).[3][4]

Given its roles as a synthetic precursor, a potential impurity in active pharmaceutical ingredients (APIs), and a residue in environmental or biological samples, its accurate and precise quantification is paramount. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on robust analytical methodologies for the determination of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), underpinned by rigorous validation principles as outlined by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Chemical Formula | C₄H₅N₃O₂ | [1][7] |

| Molecular Weight | 127.10 g/mol | [8] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | ~252 °C | [3] |

| Solubility | Soluble in polar solvents like water, alcohols; easily soluble in diluted acids and alkalis.[1][3][4] | |

| Chromophore | The nitroimidazole ring provides strong UV absorbance, making UV detection a viable quantification strategy. |

Principle Analytical Methodologies

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying 2-M-5-NI in bulk drug substances and pharmaceutical formulations where concentrations are relatively high. Its reliability, robustness, and cost-effectiveness make it ideal for quality control environments. Reversed-phase chromatography is the most common separation mode.[9][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, such as residue analysis in food products (e.g., honey, meat) or pharmacokinetic studies in biological fluids (e.g., plasma), LC-MS/MS is the gold standard.[11][12][13] Its superior sensitivity and specificity, derived from monitoring specific precursor-to-product ion transitions, allow for confident detection and quantification at sub-µg/kg levels.[12]

-

Gas Chromatography (GC): While possible, GC methods often require a derivatization step to improve the volatility of nitroimidazoles, which adds complexity and potential variability to the analysis.[14][15] Therefore, LC-based methods are generally preferred.

Protocol 1: HPLC-UV Quantification in Pharmaceutical Formulations

This protocol details an isocratic reversed-phase HPLC method suitable for determining the assay of 2-M-5-NI as an intermediate or its quantification as a known impurity in a drug substance.

Rationale for Method Design

-

Stationary Phase: A C18 column is selected for its versatility and excellent retention of moderately polar compounds like 2-M-5-NI through hydrophobic interactions.[10][16]

-

Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and a buffered aqueous phase is used. The organic solvent modulates retention time, while the buffer (e.g., phosphate or triethylamine adjusted with acid) ensures pH control for consistent ionization state and peak shape.[9][16]

-

Detection: The nitroimidazole chromophore exhibits a strong UV absorbance maximum around 316 nm, providing excellent sensitivity and selectivity for detection.[16]

Materials and Reagents

-

This compound Reference Standard (>99% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Orthophosphoric Acid (85%)

-

Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |

| Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 20mM KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 316 nm |

| Run Time | ~10 minutes |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

To prepare 1 L of 20mM KH₂PO₄, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

-

Adjust the pH of the aqueous buffer to 3.0 using orthophosphoric acid.

-

Mix 700 mL of the pH-adjusted buffer with 300 mL of acetonitrile.

-

Degas the final mobile phase by sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 2-M-5-NI reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

-

-

Sample Preparation (e.g., from a powder blend):

-

Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of 2-M-5-NI into a 25 mL volumetric flask.

-

Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve the analyte.

-

Allow the solution to return to room temperature, then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

Analysis Sequence:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the working standards in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Periodically inject a check standard to monitor system stability.

-

-

Data Analysis:

-

Integrate the peak corresponding to 2-M-5-NI. The expected retention time should be consistent.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-M-5-NI in the sample solution using the linear regression equation from the calibration curve.

-

Calculate the final amount of 2-M-5-NI in the original sample, accounting for the initial sample weight and dilution factors.

-

Workflow Diagram

Caption: HPLC-UV analysis workflow for 2-M-5-NI quantification.

Protocol 2: LC-MS/MS for Trace Quantification in Honey

This protocol describes a sensitive method for determining 2-M-5-NI residues in a complex food matrix like honey, employing a sample preparation technique based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) principle.[11]

Rationale for Method Design

-

Sample Preparation: A modified QuEChERS approach is used for its efficiency in extracting a wide range of analytes while removing a significant portion of matrix interferences (like sugars in honey). It involves an initial extraction with acetonitrile followed by a partitioning step induced by adding salts.[11]

-

Chromatography: A C18 UHPLC column is used to achieve fast and efficient separation, which is critical for minimizing matrix effects and ensuring good peak shape for MS detection.

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective for protonating the imidazole ring of 2-M-5-NI, forming the precursor ion [M+H]⁺.

-

Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion is isolated and fragmented, and a resulting unique product ion is monitored for quantification.

Materials and Reagents

-

All reagents from Protocol 1, plus:

-

Formic Acid (LC-MS Grade)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Sodium Chloride (NaCl)

-

Trisodium Citrate Dihydrate

-

Internal Standard (IS): this compound-d₃ (if available) or a related nitroimidazole compound not expected in the sample.

Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| MS System | Sciex QTRAP 6500+ or equivalent triple quadrupole MS |

| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | ESI, Positive Mode |

| MRM Transitions | 2-M-5-NI: m/z 128.1 -> 82.1 (Quantifier), 128.1 -> 98.1 (Qualifier) |

| Internal Standard | (Example: Ronidazole) m/z 201.1 -> 140.1 |

Note: MRM transitions must be optimized empirically on the specific instrument used.

Step-by-Step Protocol

-

Sample Preparation (QuEChERS):

-

Weigh 5 g of honey into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex until the honey is fully dissolved.

-

(Optional but recommended) Spike with Internal Standard solution.

-

Add 10 mL of acetonitrile containing 1% acetic acid.[11]

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate).

-

Cap tightly and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Extract Cleanup (d-SPE if needed):

-

For cleaner extracts, transfer a 1 mL aliquot of the upper acetonitrile layer to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄ and PSA).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Sample Preparation:

-

Take a 500 µL aliquot of the final acetonitrile extract (from step 1 or 2).

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 500 µL of the initial mobile phase (95% A: 5% B).

-

Filter through a 0.22 µm syringe filter into an LC-MS vial.

-

-

Standard and QC Preparation:

-

Prepare calibration standards in a blank matrix extract (i.e., honey processed through the entire sample preparation procedure) to compensate for matrix effects. This involves adding standard solutions to the blank extract before the evaporation and reconstitution step.

-

-

Analysis:

-

Equilibrate the LC-MS/MS system.

-

Inject the matrix-matched standards and prepared samples for analysis.

-

Workflow Diagram

Caption: LC-MS/MS workflow for trace residue analysis of 2-M-5-NI.

Method Validation according to ICH Q2(R2) Guidelines

Any analytical method intended for regulatory submission or quality control must be validated to demonstrate its fitness for purpose.[6][17] The following parameters must be assessed.

| Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |

| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity analysis (DAD), analysis of placebo and spiked samples. No interfering peaks at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response over the intended range. | Minimum of 5 concentration levels. Correlation coefficient (r²) > 0.999.[16] |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For assay: 80-120% of the test concentration. |

| Accuracy | The closeness of test results to the true value. Assessed by % recovery of spiked samples. | 98.0% - 102.0% recovery for drug substance.[16] |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (Intra-assay): Same lab, analyst, instrument, short interval. - Intermediate Precision: Within-lab variations (different days, analysts, equipment). | Relative Standard Deviation (RSD) ≤ 2%.[16] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision (RSD) at this level should be acceptable. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ~3:1. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | The effect on results should be evaluated; system suitability criteria must be met under all varied conditions. |

This table is a guideline; specific criteria should be defined in the validation protocol.[18]

References

- 1. CAS 696-23-1: this compound | CymitQuimica [cymitquimica.com]

- 2. jocpr.com [jocpr.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 88054-22-2 [chemicalbook.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. This compound | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bfr.bund.de [bfr.bund.de]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ema.europa.eu [ema.europa.eu]

Application Notes & Protocols: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

Abstract: This document provides a comprehensive guide for the synthesis of Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol), a crucial antimicrobial agent, using 2-Methyl-5-nitroimidazole as the starting precursor. The following sections detail the underlying chemical principles, present validated experimental protocols, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction and Scientific Background

Metronidazole is a synthetic nitroimidazole derivative that serves as a cornerstone in treating infections caused by anaerobic bacteria and certain protozoa.[1][2] Its therapeutic efficacy stems from the reduction of its nitro group within anaerobic microorganisms, forming reactive intermediates that disrupt DNA synthesis and induce cell death.[1] The chemical synthesis of Metronidazole is a well-established process, typically involving the N-alkylation of the imidazole ring of a suitable precursor.

The most common and industrially scalable pathway begins with this compound. This precursor is reacted with an agent that introduces a 2-hydroxyethyl group onto the nitrogen atom at position 1 of the imidazole ring. The selection of the alkylating agent and the reaction conditions are critical determinants of the overall yield, purity, and cost-effectiveness of the synthesis.[3] This guide will focus on the prevalent methods utilizing ethylene oxide and 2-chloroethanol for this transformation.

Reaction Mechanism: N-Alkylation of this compound

The core of the synthesis is the nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole ring attacks an electrophilic carbon.

-

With Ethylene Oxide: This is a widely used industrial method. The reaction is typically carried out in an acidic medium, often a mixture of formic acid and sulfuric acid.[4] The acid protonates the oxygen atom of the ethylene oxide, activating the epoxide ring for nucleophilic attack by the imidazole nitrogen. The reaction proceeds via an anti-opening of the protonated epoxide ring.

-

With 2-Chloroethanol: In this alternative route, 2-chloroethanol serves as the source of the 2-hydroxyethyl group. The reaction is generally performed under basic conditions to deprotonate the imidazole ring, enhancing its nucleophilicity. The resulting imidazolate anion then displaces the chloride ion from 2-chloroethanol in a standard Williamson ether synthesis-like N-alkylation.

The choice between these methods often depends on the available equipment, safety considerations (ethylene oxide is a flammable and toxic gas), and desired process economics.

Visualized Synthetic Pathway

The following diagram illustrates the primary synthetic route from this compound to Metronidazole.

Caption: Synthetic pathway for Metronidazole production.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Synthesis using Ethylene Oxide and Acid Catalysis

This method is adapted from established industrial processes and offers high conversion rates.[4][5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| This compound | 127.09 | 25.0 g | 0.197 |